molecular formula C16H9BrO B12325385 Benzo[b]naphtho[1,2-d]furan, 5-bromo-

Benzo[b]naphtho[1,2-d]furan, 5-bromo-

Cat. No.: B12325385
M. Wt: 297.14 g/mol
InChI Key: BCHKGTACONSUPC-UHFFFAOYSA-N
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Description

Benzo[b]naphtho[1,2-d]furan, 5-bromo- is a chemical compound with the molecular formula C16H9BrO It is a derivative of benzo[b]naphtho[1,2-d]furan, where a bromine atom is substituted at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]naphtho[1,2-d]furan, 5-bromo- typically involves the bromination of benzo[b]naphtho[1,2-d]furan. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in a solvent like carbon tetrachloride (CCl4) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of bromine and radical initiators.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]naphtho[1,2-d]furan, 5-bromo- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Benzo[b]naphtho[1,2-d]furan, 5-bromo- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Benzo[b]naphtho[1,2-d]furan, 5-bromo- involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the compound. The furan ring can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]naphtho[1,2-d]furan, 5-bromo- is unique due to the presence of the bromine atom, which significantly alters its chemical reactivity and potential applications compared to its non-brominated counterparts. The bromine atom can serve as a versatile functional group for further chemical modifications, making it a valuable compound in synthetic organic chemistry.

Properties

Molecular Formula

C16H9BrO

Molecular Weight

297.14 g/mol

IUPAC Name

5-bromonaphtho[2,1-b][1]benzofuran

InChI

InChI=1S/C16H9BrO/c17-13-9-15-16(11-6-2-1-5-10(11)13)12-7-3-4-8-14(12)18-15/h1-9H

InChI Key

BCHKGTACONSUPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4O3)Br

Origin of Product

United States

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